
Boc-D-Selenomethionine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boc-D-Selenomethionine is a derivative of selenomethionine, an amino acid that contains selenium instead of sulfur. The Boc group (tert-butoxycarbonyl) is a protecting group used in organic synthesis to protect the amino group during chemical reactions. Selenomethionine is known for its role in biological systems, particularly in antioxidant defense mechanisms and protein synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Boc-D-Selenomethionine typically involves the protection of the amino group of D-selenomethionine with a Boc group. This can be achieved through the reaction of D-selenomethionine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesis equipment to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Boc-D-Selenomethionine can undergo various chemical reactions, including:
Oxidation: The selenium atom in this compound can be oxidized to form selenoxide or selenone derivatives.
Reduction: Reduction reactions can convert selenoxide back to the selenide form.
Substitution: The Boc group can be removed under acidic conditions to yield D-selenomethionine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents are commonly used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) can be employed.
Deprotection: Trifluoroacetic acid (TFA) is often used to remove the Boc group.
Major Products
Oxidation: Selenoxide or selenone derivatives.
Reduction: Selenide form of the compound.
Deprotection: D-selenomethionine.
Wissenschaftliche Forschungsanwendungen
Boc-D-Selenomethionine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of selenium-containing peptides and proteins.
Biology: Studied for its role in antioxidant defense mechanisms and its incorporation into selenoproteins.
Medicine: Investigated for its potential therapeutic effects, including cancer prevention and treatment.
Industry: Utilized in the production of selenium-enriched supplements and functional foods.
Wirkmechanismus
Boc-D-Selenomethionine exerts its effects primarily through its incorporation into selenoproteins, which play crucial roles in antioxidant defense and redox regulation. The selenium atom in the compound can participate in redox reactions, helping to neutralize reactive oxygen species (ROS) and regenerate other antioxidants like glutathione. This mechanism is vital for protecting cells from oxidative damage and maintaining cellular homeostasis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Selenomethionine: The unprotected form of Boc-D-Selenomethionine, commonly used in dietary supplements.
Sodium Selenite: An inorganic form of selenium used in supplements and animal feed.
Se-methylselenocysteine: Another organic selenium compound with potential anticancer properties.
Uniqueness
This compound is unique due to the presence of the Boc protecting group, which allows for selective reactions and modifications in synthetic chemistry. This makes it a valuable intermediate in the synthesis of more complex selenium-containing molecules.
Eigenschaften
Molekularformel |
C10H19NO4Se |
|---|---|
Molekulargewicht |
296.23 g/mol |
IUPAC-Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylselanylbutanoic acid |
InChI |
InChI=1S/C10H19NO4Se/c1-10(2,3)15-9(14)11-7(8(12)13)5-6-16-4/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13)/t7-/m1/s1 |
InChI-Schlüssel |
QJDWZRHRGRTJOH-SSDOTTSWSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@H](CC[Se]C)C(=O)O |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CC[Se]C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


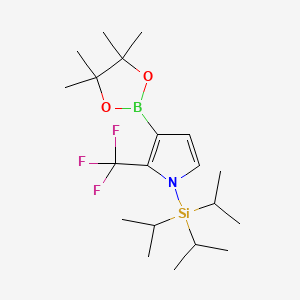

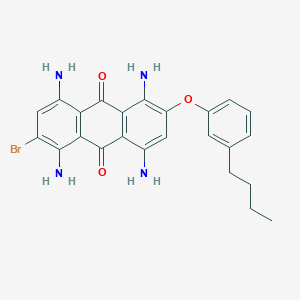
![N-[(2R,3S)-1,3-dihydroxyoctadecan-2-yl]octadecanamide](/img/structure/B13144713.png)
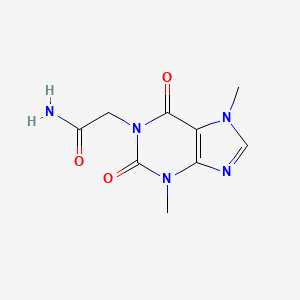

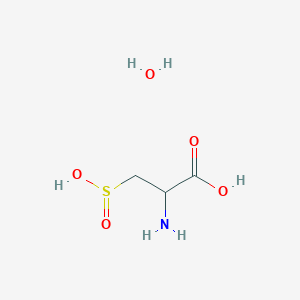
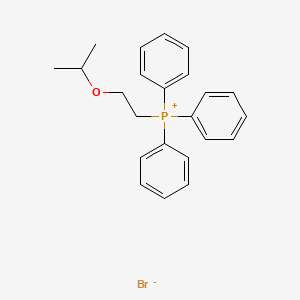
![1-{4-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]phenyl}ethan-1-one](/img/structure/B13144753.png)
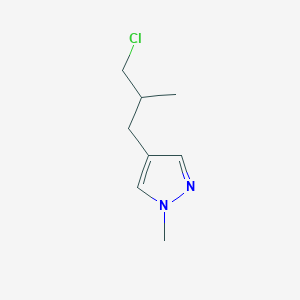
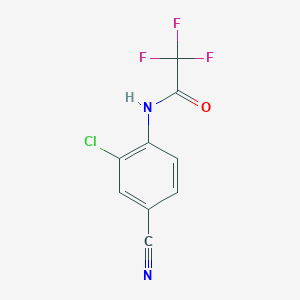
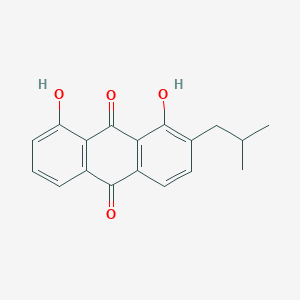
![Propanoicacid,3-oxo-3-[(2-phenylethyl)amino]-,ethylester](/img/structure/B13144774.png)
![2,6-Difluorobenzo[d]oxazole](/img/structure/B13144784.png)
